molecular formula C7H15B B1329381 4-Bromoheptane CAS No. 998-93-6

4-Bromoheptane

Cat. No. B1329381
CAS RN: 998-93-6
M. Wt: 179.1 g/mol
InChI Key: BNUTXEKPXPZAIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds can involve multiple steps and various starting materials. For instance, a non-chiral, rigid bicyclic compound was synthesized from a dibrominated precursor in six steps, indicating the complexity that can be involved in synthesizing brominated compounds . Another paper describes the synthesis of brominated and chlorinated bicyclic compounds from hexachlorocyclopentadiene and trihalogenated ethylenes . These methods suggest that the synthesis of 4-bromoheptane could similarly involve multi-step reactions and the use of halogenated precursors.

Molecular Structure Analysis

The molecular structure of brominated compounds can be quite complex. For example, the crystal and molecular structure of a nonamethylbicyclic compound with a bromine atom was determined to have a decalin-like ring system with chair conformations and an equatorially bonded bromine atom . This indicates that the presence of a bromine atom can influence the overall geometry and conformation of a molecule.

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions. The intramolecular Darzens reaction of bromoacyloxybutanes to form dioxabicycloheptanes demonstrates the reactivity of brominated compounds under basic conditions . Additionally, the conversion of bromo compounds to lithio derivatives allows for the synthesis of a wide range of substituted compounds . These reactions highlight the versatility of brominated compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can vary widely. For example, the crystal structure analysis of a brominated quinoline derivative revealed non-classical hydrogen bonds and π-π interactions, which can affect the compound's stability and reactivity . The electrocyclic reactions of dibrominated compounds under irradiation also show how light can induce chemical changes in these molecules . These properties are important for understanding the behavior of brominated compounds like 4-bromoheptane in different environments and conditions.

Scientific Research Applications

Glutathione Depletion in Cell Studies

4-Bromoheptane has been used in cellular research, particularly in studies involving glutathione (GSH) depletion. A study by Khan and O'Brien (1991) demonstrated that 4-Bromoheptane effectively depletes GSH in rat hepatocytes without causing cytotoxicity. This property makes it useful for exploring the role of GSH in modulating xenobiotic cytotoxicity (Khan & O'Brien, 1991).

Role in Melanoma Cell Toxicity

Research by Moridani (2006) revealed that 4-Bromoheptane, as a GSH depleting agent, increases the toxicity of 4-hydroxyanisole towards B16-F0 melanoma cells. This indicates its potential role in studying mechanisms of cell toxicity in melanoma (Moridani, 2006).

Application in Organic Photovoltaics

Liu et al. (2012) discussed the use of related bromoalkanes like 4-bromoanisole as processing additives in organic photovoltaics. Their research highlights the role of these compounds in controlling phase separation and phase purity, crucial for the efficiency of photovoltaic devices (Liu et al., 2012).

Monolayer Formation and Surface Chemistry

The self-assembly and structural properties of 4-Bromoheptane monolayers on graphite were studied by Florio et al. (2008). They utilized ultrahigh vacuum scanning tunneling microscopy to reveal the molecular packing structures, offering insights into surface chemistry and nanotechnology applications (Florio et al., 2008).

Labeling in Synthesis of Local Anesthetics

Elbert et al. (1984) described the synthesis of labeled heptacaine and carbisocaine, starting from compounds like 1-bromoheptane. This method has implications in the development and tracing of local anesthetics (Elbert et al., 1984).

Safety And Hazards

4-Bromoheptane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-bromoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-3-5-7(8)6-4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUTXEKPXPZAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061374
Record name Heptane, 4-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoheptane

CAS RN

998-93-6
Record name 4-Bromoheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=998-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 4-bromo-
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Record name Heptane, 4-bromo-
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Record name Heptane, 4-bromo-
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Record name 4-bromoheptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
RT Dillon, HJ Lucas - Journal of the American Chemical Society, 1928 - ACS Publications
… addition of hydrogen bromide to 3-heptene should yield 3-bromoheptane largely, whereas on the basis of an alternately polarizedcarbon chain the product should be 4-bromoheptane. …
Number of citations: 9 pubs.acs.org
ML Sherrill - Journal of the American Chemical Society, 1930 - ACS Publications
In connection with further investigationof isomeric hydrocarbons similar to those obtained in the case of 2-pentene'2 it was found necessary to prepare and identify certain derivatives of …
Number of citations: 23 pubs.acs.org
MS Ahmed, S Walker - Journal of inclusion phenomena and molecular …, 1990 - Springer
… All compounds exhibited two clear cut dispersion regions in polystyrene except 3-bromopentane, 4-bromoheptane and 4-bromooctane. Nevertheless, when these three solute …
Number of citations: 3 link.springer.com
H Gilman, J Robinson - Journal of the American Chemical Society, 1928 - ACS Publications
… Summary Some physical properties of the pairs of isomers, 3- and4-heptanol, 3- and 4-chloroheptane and 3- and 4-bromoheptane have been determined. The boiling points and …
Number of citations: 8 pubs.acs.org
K Hoelzer, AJ Sumner, O Karatum… - … science & technology, 2016 - ACS Publications
… as diisobutyl phthalate, and radical initiators such as azobis(isobutyronitrile)), and undisclosed compounds (eg, halogenated hydrocarbons, such as 2-bromohexane or 4-bromoheptane…
Number of citations: 115 pubs.acs.org
RE Cais, JM Kometani - Macromolecules, 1981 - ACS Publications
… shifts of 4-bromoheptane. We obtained thefollowing values for 4-bromoheptane in chloroform: … in 4-bromoheptane. It follows that ß ,ß is about -2.6 ppm if the 7 effect is linearly additive. It …
Number of citations: 4 pubs.acs.org
D Stienlet, J Ceulemans - The Journal of Physical Chemistry, 1992 - ACS Publications
… of 2-, 3-, and 4-bromoheptane in cís-decalin-¿18(see Figure lc and d). ESR spectra obtainedin the case of 3- and 4-bromoheptane are quite similar, differing significantly from the …
Number of citations: 19 pubs.acs.org
Y Li, J Ju, J Jia, W Sheng, L Han… - Chinese Journal of …, 2010 - Wiley Online Library
… For n-heptane, the regioselectivity was similar with the result of the bromination with Br2, resulting in the formation of 2-bromoheptane, 3-bromoheptane and 4-bromoheptane in a 5∶3∶…
Number of citations: 8 onlinelibrary.wiley.com
F Morishita, T Ueda, Y Terashima, T Kojima - Analytical sciences, 1985 - Springer
The relationship between the molecular structure of brominated alkanes and their retention index (I) in gas chromatography is discussed. The / for a given monobromide can be …
Number of citations: 3 link.springer.com
J Ceulemans - Spectrochimica Acta Part A: Molecular and …, 1998 - Elsevier
… As a result, the lateral ESR absorption at the higher concentrations corresponds more closely to that of spectra obtained in the cis-decalin-d 18 /2-, 3-, and 4-bromoheptane systems. It …
Number of citations: 4 www.sciencedirect.com

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